- Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones, Journal of Coordination Chemistry, 2016, 69(4), 638-649
Cas no 93-54-9 (1-Phenyl-1-propanol)
1-Phenyl-1-propanol Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylpropan-1-ol
- (+/-)-alpha-Ethylbenzyl alcohol
- (+/-)-1-Phenyl-1-propanol
- 1-Phenyl-1-propanol
- (±)-1-Phenyl-1-propanol
- 1-phenylpropyl alcohol
- Bilergon
- Choleda
- Ejibil
- Felicur
- Fenicol
- Fepar
- Livonal
- rac-1-phenyl-1-propanol
- SH261
- Unichol
- α-Ethylbenzyl alcohol
- alpha-Ethylbenzyl alcohol
- Benzyl alcohol, α-ethyl- (8CI)
- α-Ethylbenzenemethanol (ACI)
- (RS)-1-Phenylpropan-1-ol
- (RS)-1-Phenylpropanol
- (±)-α-Ethylbenzyl alcohol
- 1-Hydroxy-1-phenylpropane
- 1-Phenyl-1-hydroxypropane
- 1-Phenyl-n-propanol
- 1-Propanol, 1-phenyl-
- Carbicol
- Epatoxfen
- Ethyl phenyl carbinol
- Felitrope
- Gallenperlen
- NSC 25504
- NSC 41708
- Phenychol
- Phenycholon
- Phenyl ethyl carbinol
- Phenylchol
- Phenylcholon
- SH 261
- α-Hydroxypropylbenzene
- ω-Ethylbenzyl alcohol
-
- MDL: MFCD00004564
- Inchi: 1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
- InChI Key: DYUQAZSOFZSPHD-UHFFFAOYSA-N
- SMILES: OC(CC)C1C=CC=CC=1
- BRN: 1906759
Computed Properties
- Exact Mass: 136.08900
- Monoisotopic Mass: 136.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 84.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Colorless oily liquid.
- Density: 0.994 g/mL at 25 °C(lit.)
- Boiling Point: 212°C
- Flash Point: Degrees Fahrenheit:194°F
Degrees Celsius:90°C - Refractive Index: n20/D 1.52(lit.)
- Solubility: 0.62g/l
- Water Partition Coefficient: Insoluble
- PSA: 20.23000
- LogP: 2.13000
- Merck: 3768
- FEMA: 2884
- Solubility: It is miscible with methanol, ethanol, ether, benzene and toluene and toluene. Slightly aromatic, spicy and sweet.
1-Phenyl-1-propanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P210-P264-P270-P280-P301+P312+P330-P370+P378-P403+P235-P501
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S23-S24/25
- RTECS:DO5470000
-
Hazardous Material Identification:
- Risk Phrases:R22
- Toxicity:LD50 orally in rats: 1.6 ml/kg (Linét)
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
1-Phenyl-1-propanol Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-Phenyl-1-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107807-500g |
1-Phenylpropan-1-ol |
93-54-9 | 95% | 500g |
$157.00 | 2023-08-31 | |
| TRC | P336443-250mg |
1-Phenyl-1-propanol |
93-54-9 | 250mg |
$ 45.00 | 2022-06-03 | ||
| TRC | P336443-500mg |
1-Phenyl-1-propanol |
93-54-9 | 500mg |
$ 60.00 | 2022-06-03 | ||
| TRC | P336443-2.5g |
1-Phenyl-1-propanol |
93-54-9 | 2.5g |
$ 75.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TA918-100g |
1-Phenyl-1-propanol |
93-54-9 | 99% | 100g |
¥345.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TA918-25g |
1-Phenyl-1-propanol |
93-54-9 | 99% | 25g |
¥162.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TA918-5g |
1-Phenyl-1-propanol |
93-54-9 | 99% | 5g |
¥56.0 | 2022-06-10 | |
| Apollo Scientific | OR10953-5g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 5g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR10953-25g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 25g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR10953-100g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 100g |
£21.00 | 2025-03-21 |
1-Phenyl-1-propanol Production Method
Production Method 1
Production Method 2
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
- Ferroferric oxide nanoparticle-supported chiral ligand and preparation method and application thereof, China, , ,
Production Method 3
1.2 Catalysts: (-)-(S,S)-1,2-Diphenylethylenediamine ; overnight, rt
1.3 Reagents: Potassium tert-butoxide , Hydrogen Solvents: Isopropanol ; 24 h, 25 bar, rt
- Asymmetric hydrogenation of prochiral compounds, World Intellectual Property Organization, , ,
Production Method 4
- Parallel synthesis in an EOF-based micro reactor, Chemical Communications (Cambridge, 2007, (46), 4928-4930
Production Method 5
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 4 h, reflux
- Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketones, Journal of Organometallic Chemistry, 2007, 692(11), 2306-2313
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Diastereoisomerically Selective Enantiomerically Pure Titanium Complexes of Salan Ligands: Synthesis, Structure, and Preliminary Activity Studies, Inorganic Chemistry, 2005, 44(13), 4466-4468
Production Method 7
- Hindered organoboron groups in organic synthesis. 16. Preparation and use of lithium ditripylethylhydroborate for the diastereoselective reduction of cyclohexanones, Tetrahedron Letters, 1991, 32(43), 6243-6
Production Method 8
- Amphiphilic reactions by means of exceptionally bulky organoaluminum reagents. Rational approach for obtaining unusual equatorial, anti-Cram, and 1,4 selectivity in carbonyl alkylation, Journal of the American Chemical Society, 1988, 110(11), 3588-97
Production Method 9
- Titania supported synergistic palladium single atoms and nanoparticles for room temperature ketone and aldehydes hydrogenation, Nature Communications, 2020, 11(1),
Production Method 10
- Transfer hydrogenation of ketones catalyzed by a trinuclear Ni(II) complex of a Schiff base functionalized N-heterocyclic carbene ligand, Inorganica Chimica Acta, 2019, 484, 276-282
Production Method 11
- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279
Production Method 12
- The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketones, Applied Organometallic Chemistry, 2014, 28(11), 803-808
Production Method 13
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia, Organic Letters, 2013, 15(9), 2278-2281
Production Method 14
- Rapid aqueous borohydride reduction of carbonyls under sealed-tube microwave conditions, Synthetic Communications, 2012, 42(13), 1979-1986
Production Method 15
1.2 Reagents: Sodium hydroxide , Hydrogen Solvents: Toluene , Water ; 1 h, 80 bar, rt
- Catalytic hydrogeneration of carbon-heteroatom double bonds, World Intellectual Property Organization, , ,
Production Method 16
- Polymer-Bound 1-Aryl-3-alkyltriazenes as Modular Ligands for Catalysis. Part 2: Screening Immobilized Metal Complexes for Catalytic Activity, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1849-1851
Production Method 17
- Adsorption of a nonionic surfactant (C12E7) on carboxylated styrene-butadiene copolymer latex particles using dynamic light scattering and adsorption isotherm measurements, Journal of Colloid and Interface Science, 1995, 169(1), 39-47
Production Method 18
- A Ruthenium Protic N-Heterocyclic Carbene Complex as a Precatalyst for the Efficient Transfer Hydrogenation of Aryl Ketones, Organometallics, 2022, 41(15), 2095-2105
Production Method 19
- Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature, ACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223
Production Method 20
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C
- Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol, Applied Catalysis, 2021, 623,
1-Phenyl-1-propanol Raw materials
1-Phenyl-1-propanol Preparation Products
1-Phenyl-1-propanol Suppliers
1-Phenyl-1-propanol Related Literature
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1-Phenyl-1-propanol
Introduction to 1-Phenyl-1-propanol (CAS No. 93-54-9): Applications and Recent Research Developments
1-Phenyl-1-propanol (CAS No. 93-54-9), also known as phenylpropanol, is an organic compound belonging to the phenylpropanoid family. This compound features a phenyl group attached to a propanol backbone, making it a versatile intermediate in organic synthesis and a valuable building block in pharmaceutical and fine chemical industries. With its unique structural properties, 1-Phenyl-1-propanol has garnered significant attention in recent years due to its potential applications in drug development, flavor and fragrance formulations, and as a precursor in the synthesis of more complex molecules.
The chemical structure of 1-Phenyl-1-propanol consists of a benzene ring linked to a propyl chain with an alcohol functional group at the end. This configuration imparts both aromatic and aliphatic characteristics, enabling diverse reactivity patterns. The compound is typically obtained through the reduction of cinnamyl alcohol or via catalytic hydrogenation of cinnamaldehyde, processes that highlight its synthetic utility.
In the realm of pharmaceutical research, 1-Phenyl-1-propanol has been explored for its potential role as an intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the preparation of nonsteroidal anti-inflammatory drug (NSAID) analogs, where the phenyl group can enhance binding affinity to target enzymes. Additionally, modifications of the 1-Phenyl-1-propanol scaffold have led to the development of novel compounds with anti-microbial and anti-cancer properties.
One notable application of 1-Phenyl-1-propanol is in the field of flavor and fragrance chemistry. The compound possesses a fruity, floral aroma profile that makes it a popular choice in perfumery and food flavorings. Its derivatives, such as phenylethyl alcohol and various esters, contribute to complex scent compositions used in cosmetics and culinary products. The ability to fine-tune the olfactory properties by altering the side chains or introducing functional groups has made 1-Phenyl-1-propanol a cornerstone in synthetic olfactics.
Recent advancements in green chemistry have also highlighted 1-Phenyl-1-propanol as a sustainable platform for synthesizing high-value chemicals. Researchers have reported efficient biocatalytic routes for producing 1-Phenyl-1-propanol using engineered microorganisms, reducing reliance on traditional petrochemical feedstocks. These biotechnological approaches align with global efforts to minimize environmental impact while maintaining high yields and purity standards.
The pharmacokinetic behavior of 1-Phenyl-1-propanol has been another area of interest. Studies indicate that the compound exhibits moderate solubility in both water and organic solvents, facilitating its use in formulation development. Its metabolic pathways have been investigated to understand potential interactions with other drugs, providing insights into its safety profile when used as an excipient or active ingredient.
Industrial-scale production of 1-Phenyl-1-propanol has seen improvements in catalytic efficiency and process optimization. Continuous flow reactors have been employed to enhance reaction rates and reduce waste generation, aligning with modern manufacturing practices. These innovations not only improve cost-effectiveness but also contribute to sustainable production methodologies.
The role of 1-Phenyl-1-propanol in material science is emerging as another promising avenue. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Additionally, its derivatives have been tested as additives for coatings that exhibit improved adhesion and durability under various environmental conditions.
In conclusion, 1-Phenyl-1-propanol (CAS No. 93-54-9) remains a pivotal compound across multiple industries due to its structural versatility and functional diversity. Ongoing research continues to uncover new applications and synthetic pathways, reinforcing its importance in both academic and industrial settings. As advancements in chemical synthesis and green technologies progress, the future prospects for 1-Phenyl-1-propanol appear exceptionally bright.
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